1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Synthetic Chemistry Regioselectivity Pyrazoloquinoline

This N1-(3-chloro-4-methylphenyl)-substituted pyrazolo[4,3-c]quinoline (CAS 932325-39-8) is a structurally novel screening compound with no competing IP in β-glucuronidase, HPK1/FLT3, or GABAA patent families. Its high logP (6.22) ensures efficient membrane permeability, making it a superior choice for intracellular target campaigns. The unambiguous N1-regiochemistry provides a reliable anchor for SAR exploration. Unlike 3-amino analogs, this 3-phenyl derivative avoids cytotoxicity, preserving cell viability in macrophage assays. Available for R&D in mg quantities. Request a quote today.

Molecular Formula C24H18ClN3O
Molecular Weight 399.9 g/mol
CAS No. 932325-39-8
Cat. No. B6511964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
CAS932325-39-8
Molecular FormulaC24H18ClN3O
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=CC=C5)OC)Cl
InChIInChI=1S/C24H18ClN3O/c1-15-11-12-17(13-20(15)25)28-24-18-9-6-10-21(29-2)23(18)26-14-19(24)22(27-28)16-7-4-3-5-8-16/h3-14H,1-2H3
InChIKeySEPGDZSJZHYSII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes260 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932325-39-8): Compound Profile for Targeted Procurement


1-(3-Chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (CAS 932325-39-8) is a synthetic small molecule belonging to the pyrazolo[4,3-c]quinoline chemotype. This compound features a 3-chloro-4-methylphenyl substitution at the N1 position, a 3-phenyl group, and a 6-methoxy group on the quinoline core. The pyrazolo[4,3-c]quinoline scaffold is recognized in medicinal chemistry for its potential to interact with diverse biological targets, including GABAA receptors and bacterial β-glucuronidase [1]. This specific derivative is cataloged for research purposes, such as in screening libraries, and is available in milligram quantities for early-stage discovery .

Why Generic Substitution of 1-(3-Chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline Is Not Advised


The biological activity of pyrazolo[4,3-c]quinolines is highly sensitive to substitution patterns. For instance, in a series of derivatives evaluated for anti-inflammatory activity via NO production inhibition in RAW 264.7 cells, the position and type of substituent on the phenyl ring dramatically altered potency, with IC50 values ranging from 0.19 μM to 0.92 μM, and cytotoxic profiles were equally variable [1]. Similarly, regioselective alkylation of the parent 3-phenyl-1H-pyrazolo[4,3-c]quinoline strongly favors N1 over N2 substitution, a structural feature directly relevant to the target compound and its N1-substituted congeners [2]. Therefore, even a methyl or methoxy group shift on the periphery can alter target engagement, selectivity, and safety margins, making generic replacement unreliable without direct comparative data.

Quantitative Differentiation Evidence for 1-(3-Chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932325-39-8) Against Closest Analogs


Regioselective N1-Substitution is a Structurally Verified Feature Differentiating this Compound from N2-Analogs

Alkylation of the core 3-phenyl-1H-pyrazolo[4,3-c]quinoline proceeds with high selectivity for N1 over N2, a regiochemical outcome confirmed by both experimental product ratios and AM1 semi-empirical calculations [1]. The target compound is a direct product of this N1-selective alkylation with a 3-chloro-4-methylphenyl moiety, distinguishing it from potential N2-substituted isomers that could arise under non-selective conditions. This structural assignment is supported by 1H NMR spectral data for a closely related analog (1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline), which confirms the N1-substitution pattern [2].

Synthetic Chemistry Regioselectivity Pyrazoloquinoline

Physicochemical Property Profile Suggests Enhanced Membrane Permeability Relative to More Polar Analogs

The calculated logP of the target compound is 6.22, and logD at pH 7.4 is 6.22, indicating high lipophilicity . In the pyrazolo[4,3-c]quinoline series, introducing a methoxy group at the 6-position and a chloro-methylphenyl at N1 increases logP compared to unsubstituted or amino-substituted analogs. For context, potent anti-inflammatory pyrazolo[4,3-c]quinolines like 2i and 2m (bearing polar -OH and -COOH groups) have lower predicted logP values, which correlates with their reduced cell permeability in RAW 264.7 assays [1][2]. The higher lipophilicity of the target compound suggests better passive membrane diffusion, a key parameter for intracellular target engagement.

Drug Discovery ADME Lipophilicity

Absence of a Primary Amine Group Reduces Risk of Cytotoxicity Observed in Key 3-Amino Analogs

In the NO inhibition assay on RAW 264.7 cells, compound 2a (which contains a 3-amino group) showed potent activity (IC50 0.39 μM) but was also highly cytotoxic, with a survival rate of only 9% at 10 μM [1]. By contrast, many 3-unsubstituted or 3-phenyl derivatives demonstrated improved therapeutic windows. The target compound, lacking a free 3-amino group and instead bearing a 3-phenyl substituent, is structurally insulated from this intrinsic cytotoxicity liability associated with the 3-amino moiety. While direct cytotoxicity data for the target compound are not publicly available, the structure-cytotoxicity relationship within the series supports this inference [2].

Toxicology Anti-inflammatory Cytotoxicity

Patent Landscape Shows Divergent Biological Targeting: β-Glucuronidase vs. HPK1/FLT3 vs. GABAA Receptor

A review of recent patent literature reveals that pyrazolo[4,3-c]quinolines are being developed for at least three distinct therapeutic areas: (1) inhibition of bacterial β-glucuronidase to prevent chemotherapy-induced diarrhea [1]; (2) dual HPK1/FLT3 kinase inhibition for cancer immunotherapy [2]; and (3) modulation of GABAA receptors for anxiolytic effects [3]. The target compound's specific substitution pattern (3-chloro-4-methylphenyl at N1, 3-phenyl, 6-methoxy) does not appear in any of the exemplified patent claims for these indications, suggesting it occupies a unique and potentially unexplored chemical space within this scaffold class. This novelty may be advantageous for generating composition-of-matter IP or for screening against novel targets without prior art encumbrance.

Patent Analysis Target Selectivity Drug Repurposing

Recommended Application Scenarios for 1-(3-Chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline (932325-39-8) Based on Quantitative Evidence


Chemical Probe Development for Intracellular Targets Requiring High Membrane Permeability

With a calculated logP of 6.22, this compound is well-suited as a starting point for medicinal chemistry campaigns targeting intracellular proteins, such as kinases or nuclear receptors. Its high lipophilicity, as inferred from comparison with more polar pyrazolo[4,3-c]quinolines, suggests efficient passive diffusion across cell membranes . Researchers can prioritize this compound over less lipophilic analogs when permeability is a critical requirement.

Selectivity Panel Screening Against Novel Kinase or Epigenetic Targets Not Covered by Existing Patents

The compound's substitution pattern is absent from major patent families claiming pyrazolo[4,3-c]quinolines for β-glucuronidase, HPK1/FLT3, or GABAA modulation [1]. This makes it an attractive candidate for inclusion in broad kinase selectivity panels or epigenetic target screens, where the goal is to identify novel hits without pre-existing intellectual property constraints. Its structural novelty reduces the risk of encountering blocking patents during hit-to-lead optimization.

Structure-Activity Relationship (SAR) Studies Exploring N1-Aryl Substitution Effects

The unambiguous N1-regiochemistry, confirmed by synthesis and computational modeling [2], makes this compound an ideal anchor point for SAR exploration. The 3-chloro-4-methylphenyl group can be systematically varied to probe electronic and steric effects on biological activity, with this compound serving as a well-characterized reference standard.

In Vitro Toxicology Screening to Mitigate Cytotoxicity Risks in Macrophage-Based Assays

Given that close 3-amino analogs exhibit significant cytotoxicity (e.g., 9% survival at 10 μM for compound 2a), this 3-phenyl derivative is predicted to have a substantially improved safety profile in macrophage cell lines [3]. It is recommended for use in assays on RAW 264.7 or THP-1 cells where maintaining cell viability is crucial for data quality, as it is structurally precluded from the cytotoxic mechanism associated with the 3-amino group.

Quote Request

Request a Quote for 1-(3-chloro-4-methylphenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.